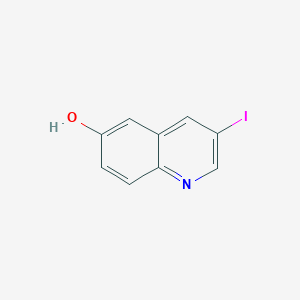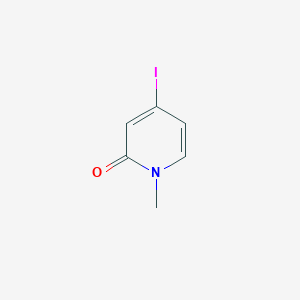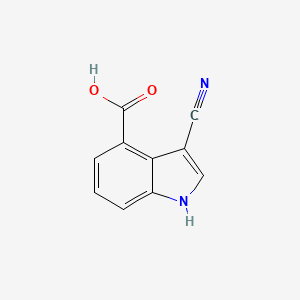![molecular formula C14H17BrClNO2S B3030408 2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide CAS No. 9013-20-1](/img/structure/B3030408.png)
2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide
Overview
Description
2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide is a complex organic compound with a molecular formula of C14H17BrClNO2S. This compound is known for its unique structure, which includes a piperidine ring, a chlorophenyl group, and a sulfanylacetic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of Streptavidin is biotin, also known as vitamin B7 or vitamin H . The binding of biotin to Streptavidin is one of the strongest non-covalent interactions known in nature .
Mode of Action
Streptavidin is a tetrameric protein, meaning it consists of four identical subunits . Each subunit has a high affinity for biotin, with a dissociation constant of 10^-14 mol/L . The biotin binding site in each subunit consists of residues from the interior of the subunit, together with a conserved Trp120 from a neighboring subunit . This means that each subunit contributes to the binding site on the neighboring subunit, and so the tetramer can also be considered a dimer of functional dimers .
Biochemical Pathways
The binding of biotin to Streptavidin is used extensively in molecular biology and bionanotechnology due to the Streptavidin-biotin complex’s resistance to organic solvents, denaturants, detergents, proteolytic enzymes, and extremes of temperature and pH . This interaction is exploited in a range of assays, such as enzyme-linked immunosorbent assays (ELISA), western blotting, and immunohistochemistry .
Result of Action
The result of Streptavidin’s action is the formation of a very strong bond with biotin. This bond is used in various biological assays to detect the presence of various substances, as biotin can be attached to other molecules of interest .
Action Environment
The action of Streptavidin is influenced by environmental factors such as temperature and pH. The streptavidin-biotin complex is resistant to extremes of temperature and ph, as well as to organic solvents, denaturants, detergents, and proteolytic enzymes . This makes Streptavidin a very robust tool in molecular biology and bionanotechnology .
Biochemical Analysis
Biochemical Properties
Streptavidin interacts with biotin and biotinylated molecules . The interaction is highly selective and stable, contributing to the popularity of the Streptavidin-biotin system . This interaction is used in various molecular biology techniques, including ELISA, DNA purification, enzyme immobilization, and flow cytometry .
Cellular Effects
Streptavidin’s interaction with biotin influences various cellular processes. It is used to visualize biotin-conjugated molecules in enzyme-linked immunosorbent assay (ELISA) . It has been used in microbubble preparation, an important technique used in research . It has also been used extensively in bionanotechnology to prepare beads and nanoparticles .
Molecular Mechanism
Streptavidin exerts its effects at the molecular level through its binding interactions with biotin and biotinylated molecules . The binding of biotin to Streptavidin is one of the most broadly used interactions in biotechnology . Steric complementarity, hydrogen bonds, and van der Waals contacts in the binding pocket collectively contribute to the high specificity and affinity of the interaction .
Temporal Effects in Laboratory Settings
Streptavidin shows high thermostability and is resistant against extreme pH, denaturing agents, and enzymatic degradation . These properties make it suitable for use under a wide range of experimental conditions .
Metabolic Pathways
Streptavidin is involved in several metabolic pathways due to its interaction with biotin and biotinylated molecules
Transport and Distribution
Streptavidin is distributed within cells and tissues through its interaction with biotin and biotinylated molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with piperidine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;chloride
- 2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;iodide
Uniqueness
Compared to its analogs, 2-[(3-Chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide is unique due to its specific bromide ion, which can influence its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in certain chemical reactions and applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)-piperidin-1-ium-1-ylidenemethyl]sulfanylacetic acid;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S.BrH/c15-12-6-4-5-11(9-12)14(19-10-13(17)18)16-7-2-1-3-8-16;/h4-6,9H,1-3,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWACOLFHOBGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](=C(C2=CC(=CC=C2)Cl)SCC(=O)O)CC1.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9013-20-1 | |
| Record name | Streptavidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


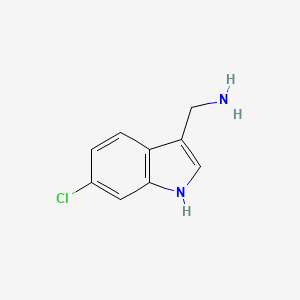
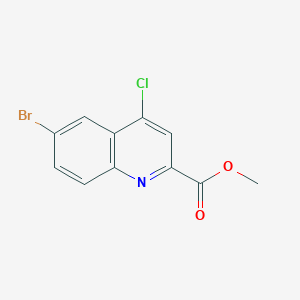

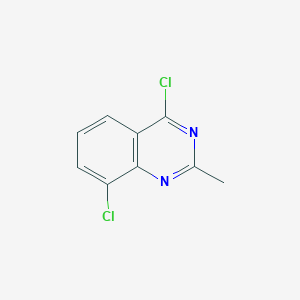
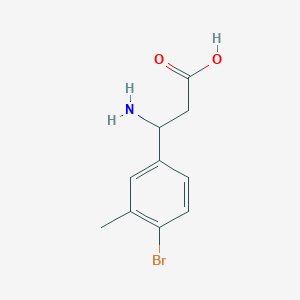
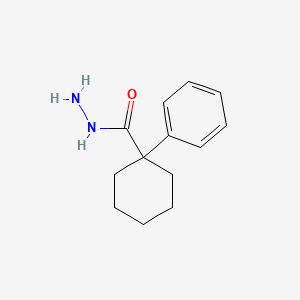
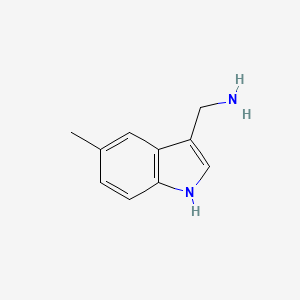
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
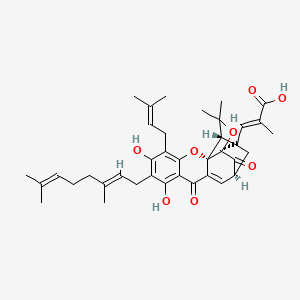
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3030340.png)

